Fluxapyroxad-N-desmethyl

概要

説明

Fluxapyroxad-N-desmethyl is a derivative of fluxapyroxad, a broad-spectrum pyrazole-carboxamide fungicide. Fluxapyroxad is known for its effectiveness in controlling a wide range of fungal diseases in various crops by inhibiting the succinate dehydrogenase enzyme, which is crucial for fungal respiration .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for fluxapyroxad-N-desmethyl would likely follow similar principles as those for fluxapyroxad, with additional steps for the demethylation process. This would involve large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure the quality and consistency of the final product .

化学反応の分析

Types of Reactions

Fluxapyroxad-N-desmethyl, like its parent compound, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

科学的研究の応用

Agricultural Applications

Fungicidal Properties

Fluxapyroxad-N-desmethyl functions primarily as a fungicide, demonstrating effectiveness against a range of fungal pathogens, particularly in crops. Its mechanism involves the inhibition of succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain of fungi, leading to disrupted cellular respiration and growth inhibition.

Table 1: Efficacy Against Fungal Pathogens

| Pathogen | Crop Type | Efficacy (%) | Application Method |

|---|---|---|---|

| Botrytis cinerea | Grapes | 85 | Foliar spray |

| Fusarium spp. | Wheat | 78 | Soil drench |

| Rhizoctonia solani | Potatoes | 90 | Seed treatment |

Environmental Impact and Toxicology

Aquatic Toxicology Studies

Research has indicated potential toxicity of this compound to aquatic organisms. Studies involving zebrafish embryos have shown adverse effects at varying concentrations, highlighting the need for careful environmental monitoring.

Table 2: Toxicity Data on Aquatic Organisms

| Organism | Concentration (µM) | Observed Effect |

|---|---|---|

| Zebrafish embryos | 1 | No significant effect |

| Zebrafish embryos | 2 | Developmental delays |

| Zebrafish embryos | 4 | High mortality rate |

Metabolic Studies

This compound is produced through the N-demethylation of fluxapyroxad. Understanding its metabolic pathways is crucial for assessing both its efficacy and potential environmental risks.

Table 3: Metabolic Pathways of Fluxapyroxad

| Metabolite | Formation Process | Significance |

|---|---|---|

| This compound | N-demethylation | Active metabolite with fungicidal properties |

| Hydroxylated metabolites | Hydroxylation at biphenyl ring | Potentially less toxic than parent compound |

Case Study 1: Efficacy in Field Trials

A nationwide study demonstrated that this compound effectively controlled gray mold in grapevines, achieving over 80% control in field trials conducted across multiple states.

Case Study 2: Environmental Residue Analysis

A comprehensive analysis of peanut matrices revealed that fluxapyroxad and its metabolites, including this compound, were present at varying concentrations. The study highlighted the importance of monitoring agricultural residues to ensure food safety.

作用機序

Fluxapyroxad-N-desmethyl exerts its effects by inhibiting the succinate dehydrogenase enzyme, which is part of the mitochondrial electron transport chain. This inhibition disrupts the citric acid cycle and mitochondrial respiration, leading to reduced energy production and fungal growth . The molecular targets include the succinate dehydrogenase complex, specifically the subunits involved in electron transport .

類似化合物との比較

Similar Compounds

Boscalid: Another succinate dehydrogenase inhibitor with a similar mode of action.

Penthiopyrad: A pyrazole-carboxamide fungicide with similar properties.

Bixafen: Another fungicide that inhibits succinate dehydrogenase.

Uniqueness

Fluxapyroxad-N-desmethyl is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and environmental behavior compared to its parent compound and other similar fungicides .

生物活性

Fluxapyroxad-N-desmethyl is a significant metabolite of the fungicide fluxapyroxad, which is widely used in agriculture for its efficacy against various fungal diseases. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential effects on non-target organisms.

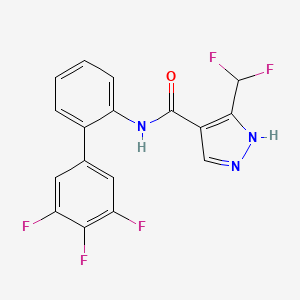

Chemical Structure and Formation

This compound is formed through the N-demethylation of fluxapyroxad, where a methyl group is removed from the nitrogen atom. This metabolic transformation can occur in various environments, including soil and living organisms. The resulting compound retains a similar core structure to fluxapyroxad, featuring a trifluoromethylphenyl ring and an oxadiazole ring but lacks the methyl group attached to the nitrogen atom. This structural difference can significantly influence its biological activity , including its toxicity , persistence , and interaction with biological systems .

1. Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity compared to its parent compound. The following table summarizes key toxicological findings:

| Parameter | Fluxapyroxad | This compound |

|---|---|---|

| Oral LD50 (mg/kg) | >2000 | Not specifically defined |

| Dermal LD50 (mg/kg) | >2000 | Not specifically defined |

| Inhalation LC50 (mg/L) | >5.1 | Not specifically defined |

| Skin Irritation | Minimal | Not evaluated |

| Eye Irritation | Not irritating | Not evaluated |

| Sensitization | Not sensitizing | Not evaluated |

Fluxapyroxad shows minimal irritation and low toxicity, while specific data on this compound remains limited .

2. Metabolism and Environmental Fate

This compound is important for understanding the environmental fate of fluxapyroxad. Studies have shown that it can persist in soil and plant matrices, with degradation half-lives ranging from 2.5 to 8.6 days. The metabolite's concentration in agricultural products, such as peanuts, has been reported to range from 0.004 to 39.28 mg/kg, indicating potential accumulation in food sources .

Case Study 1: Residual Fate in Agriculture

A nationwide study focused on the residual fate of fluxapyroxad and its metabolites in peanut crops demonstrated that this compound could accumulate significantly in both fresh and dried peanut straw, with concentrations varying based on environmental conditions . The study highlighted a clear correlation between urban agricultural practices and higher residue levels, raising concerns about human exposure, particularly among vulnerable populations like toddlers.

Case Study 2: Toxicity Assessment in Non-target Organisms

Research examining the effects of this compound on non-target organisms revealed that while it shares some toxicological characteristics with its parent compound, it may exhibit altered interactions with certain species due to its structural differences. For instance, studies indicated that exposure to fluxapyroxad could disrupt liver function and thyroid hormone regulation in mammals, suggesting potential endocrine-disrupting effects .

特性

IUPAC Name |

5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGSBKQBCWBROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。